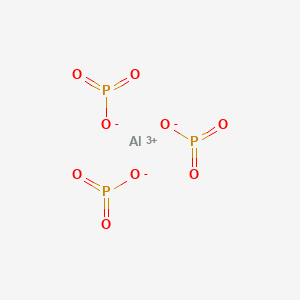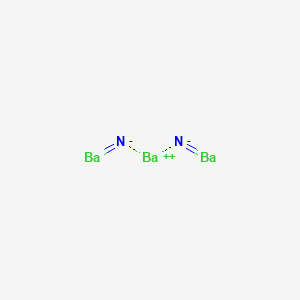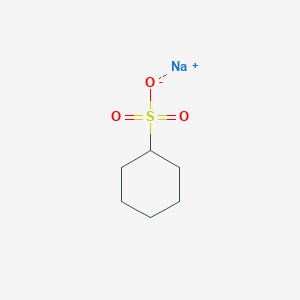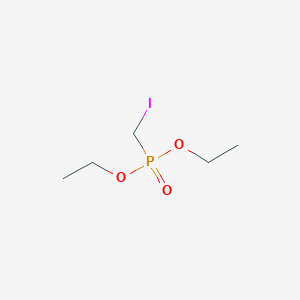
Metaphosphoric acid (HPO3), aluminum salt
Descripción general
Descripción
- Metaphosphoric acid, often combined with aluminum to form various compounds, has notable applications in catalysis and material science.
Synthesis Analysis
- Synthesis of Aluminum Phosphates : Aluminophosphates are synthesized under solvothermal conditions, demonstrating unique framework topologies formed by AlO4 and PO4 tetrahedra linked to generate layers containing alternating aluminium- and phosphorus-based polyhedra (Chippindale & Walton, 1999).
- Mechanisms of Oligomerization : The oligomerization of aluminophosphate involves a Lewis acid-base reaction pathway, with the nucleophilic attack of the aprotic oxygen of phosphoric acid on the central aluminum atom of Al(OH)4(-) (Xiang et al., 2016).
Molecular Structure Analysis
- Structure of Aluminophosphate Compounds : Aluminophosphates exhibit structures consisting of AlO4 and PO4 tetrahedra forming layers with organic cations residing between the layers, creating a robust inorganic framework (Chippindale & Walton, 1999).
Chemical Reactions and Properties
- Aluminophosphate Reactions : The reaction pathways for aluminophosphate oligomerization are influenced by the proticity and hydration of phosphorus and aluminum monomers, which significantly impact the relative reaction rates under different pH conditions (Xiang et al., 2016).
Physical Properties Analysis
- Framework and Stability : Aluminophosphates, characterized by their layered structures, show notable stability due to strong hydrogen bonding in the inorganic framework, offering potential for diverse applications in catalysis and materials science (Chippindale & Walton, 1999).
Chemical Properties Analysis
- Reactivity and Formation Mechanisms : The formation of aluminophosphate compounds through oligomerization mechanisms reflects their chemical reactivity, with specific conditions favoring the growth of the aluminophosphate chain to various molecular sizes (Xiang et al., 2016).
Aplicaciones Científicas De Investigación
Summary of the Application
Metaphosphoric acid, often combined with aluminum to form various compounds, has notable applications in catalysis and material science. Aluminophosphates are synthesized under solvothermal conditions, demonstrating unique framework topologies formed by AlO4 and PO4 tetrahedra linked to generate layers containing alternating aluminium- and phosphorus-based polyhedra.
Methods of Application or Experimental Procedures
The oligomerization of aluminophosphate involves a Lewis acid-base reaction pathway, with the nucleophilic attack of the aprotic oxygen of phosphoric acid on the central aluminum atom of Al (OH)4 (-).
Results or Outcomes
Aluminophosphates exhibit structures consisting of AlO4 and PO4 tetrahedra forming layers with organic cations residing between the layers, creating a robust inorganic framework. The reaction pathways for aluminophosphate oligomerization are influenced by the proticity and hydration of phosphorus and aluminum monomers, which significantly impact the relative reaction rates under different pH conditions.
2. Development of Cathodic Materials for Aluminum-Ion Batteries
Summary of the Application
Research on electrochemical performance for aluminum-ion batteries using Ni11(HPO3)8(OH)6/rGO nanorods demonstrates the potential of metaphosphoric acid, aluminum salt in developing cathodic materials with enhanced discharge capacities and long-term cycling stability.
Methods of Application or Experimental Procedures
The study of oligomerization mechanisms of aluminophosphates reveals that the most favorable pathway involves a Lewis acid-base reaction between the aprotic oxygen of phosphoric acid and the central aluminum atom of Al (OH)4 (-), facilitating the growth of aluminophosphate chains to oligomers such as trimers, tetramers, and pentamers.
Results or Outcomes
This process is crucial for understanding the formation and stabilization of complex aluminophosphate structures in various pH conditions.
3. Dehydrating Agent
Summary of the Application
Metaphosphoric acid is used as a dehydrating agent . This application is crucial in various chemical reactions where water removal is necessary.
Methods of Application or Experimental Procedures
In chemical reactions, metaphosphoric acid is added to the reaction mixture to absorb water produced during the reaction .
Results or Outcomes
The use of metaphosphoric acid as a dehydrating agent helps drive reactions to completion by removing water, a common byproduct in many chemical reactions .
4. Food Additive
Summary of the Application
Sodium hexametaphosphate, a derivative of metaphosphoric acid, is used as a sequestrant and a food additive .
Methods of Application or Experimental Procedures
Sodium hexametaphosphate is added to food products to act as a preservative and to improve the food’s texture .
Results or Outcomes
The use of sodium hexametaphosphate in food products can extend shelf life and enhance the sensory attributes of the food .
5. Phosphorylating Agent
Summary of the Application
Metaphosphoric acid is used as a phosphorylating agent . This application is crucial in various biochemical reactions where the addition of a phosphate group is necessary.
Methods of Application or Experimental Procedures
In biochemical reactions, metaphosphoric acid is added to the reaction mixture to donate a phosphate group during the reaction .
Results or Outcomes
The use of metaphosphoric acid as a phosphorylating agent helps drive reactions to completion by adding a phosphate group, a common requirement in many biochemical reactions .
6. Dental Cements
Summary of the Application
Metaphosphoric acid is used in dental cements . It is a key component in the production of glass ionomer cement, a material commonly used in restorative dentistry.
Methods of Application or Experimental Procedures
In the production of dental cements, metaphosphoric acid is mixed with a silicate glass powder to form a hard, tooth-colored cement .
Results or Outcomes
The use of metaphosphoric acid in dental cements results in a material with excellent adhesion to tooth structure, good aesthetics, and the ability to release fluoride, which can help prevent tooth decay .
Propiedades
InChI |
InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHRLDIUIPTCJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872502 | |
| Record name | Aluminum metaphosphate (Al(PO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Aluminum metaphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Metaphosphoric acid (HPO3), aluminum salt | |
CAS RN |
13776-88-0 | |
| Record name | Aluminum metaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013776880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum metaphosphate (Al(PO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium metaphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)




